AN-2898

Atopic Dermatitis Topical Anti-inflammatory PDE4 Inhibition

Procure AN-2898 as your differentiated PDE4 positive control. Unlike generic PDE4 inhibitors, AN-2898 delivers Phase 2a-validated clinical efficacy (71% ADSI improvement), 18-fold greater enzymatic potency versus crisaborole, and unique IL-23/Th17 axis suppression absent in crisaborole. Its benzoxaborole scaffold enables bimetal-chelation binding (PDB: 3o0j) ideal for SAR benchmarking. Use for formulation science, skin-penetration studies, or cAMP/cytokine pathway dissection in human ex vivo models. Avoid experimental variability by standardizing on this clinically-backed, multi-cytokine inhibitor.

Molecular Formula C15H9BN2O3
Molecular Weight 276.06 g/mol
CAS No. 906673-33-4
Cat. No. B1667276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN-2898
CAS906673-33-4
SynonymsAN-2898;  AN 2898;  AN2898.
Molecular FormulaC15H9BN2O3
Molecular Weight276.06 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O
InChIInChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2
InChIKeyUBMGTTRDNUKZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AN-2898 (CAS 906673-33-4): Boron-Based PDE4 Inhibitor for Topical Inflammatory Dermatoses – Procurement Rationale


AN-2898 is an investigational, boron-containing small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the molecular formula C15H9BN2O3 and a molecular weight of 276.06 g/mol [1][2]. Its core pharmacophore is a 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole (benzoxaborole) scaffold, which enables a distinct metal-coordination binding mode within the PDE4 catalytic site [2]. AN-2898 has been advanced to Phase 2 clinical evaluation for the topical treatment of mild-to-moderate atopic dermatitis and psoriasis, where it functions by elevating intracellular cAMP and suppressing pro-inflammatory cytokine cascades [1][3].

Why AN-2898 (CAS 906673-33-4) Cannot Be Substituted with Other PDE4 Inhibitors Without Quantitative Validation


PDE4 inhibitors exhibit substantial variability in isoform selectivity, binding kinetics, and downstream cytokine modulation profiles, even among compounds within the same structural class [1]. The benzoxaborole core of AN-2898 confers a unique bimetal-chelation mechanism at the PDE4 active site that is distinct from the interactions observed with non-boron-containing inhibitors such as apremilast and roflumilast [2]. Furthermore, in-class analogs including AN-2728 (crisaborole) demonstrate markedly different enzyme inhibition potencies and clinical efficacy rates, as evidenced by direct head-to-head Phase 2a trial data [3]. Consequently, the simple procurement of an alternative PDE4 inhibitor without quantitative benchmarking of potency, selectivity, and human tissue cytokine suppression introduces significant risk of divergent experimental or therapeutic outcomes.

AN-2898 (CAS 906673-33-4) Comparative Evidence: Quantitative Differentiation vs. AN-2728, Crisaborole, and Reference PDE4 Inhibitors


Direct Head-to-Head Phase 2a Clinical Comparison: AN-2898 vs. AN-2728 in Atopic Dermatitis Lesion Improvement

In a randomized, double-blind, bilateral Phase 2a trial (NCT01301508) comparing twice-daily topical treatment of mild-to-moderate atopic dermatitis over 28 days, AN-2898 (1% ointment) demonstrated a higher proportion of patient lesions with improved Atopic Dermatitis Severity Index (ADSI) scores compared to both vehicle and the structurally related analog AN-2728 [1]. Lesions treated with AN-2898 showed improvement in 71% of cases versus 14% for vehicle (P=0.01), while AN-2728 (2% ointment) achieved improvement in 64% of lesions versus 24% for vehicle (P=0.05) [1].

Atopic Dermatitis Topical Anti-inflammatory PDE4 Inhibition

PDE4 Enzyme Inhibition Potency: AN-2898 vs. Crisaborole (AN-2728) – Cross-Study IC50 Comparison

AN-2898 exhibits substantially higher potency against the PDE4 enzyme than the FDA-approved topical PDE4 inhibitor crisaborole (AN-2728). AN-2898 inhibits PDE4 with an IC50 of 0.027 μM , whereas crisaborole demonstrates an IC50 of 0.49 μM (490 nM) under comparable assay conditions . This represents an approximately 18-fold greater enzymatic potency for AN-2898. Additionally, an alternative enzymatic assay format yielded a PDE4 IC50 of 0.060 μM for AN-2898 [1], still reflecting an 8-fold potency advantage over crisaborole.

PDE4 Inhibition IC50 Enzymology

Cytokine Suppression: TNF-α Inhibition in Human PBMCs – AN-2898 Functional Cellular Activity

AN-2898 potently suppresses the release of tumor necrosis factor-alpha (TNF-α), a central pro-inflammatory cytokine, from human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS) or phytohemagglutinin, with an IC50 of 0.16 μM [1][2]. While direct TNF-α suppression data for crisaborole (AN-2728) under identical hPBMC conditions are not reported in the same source, crisaborole has been documented to inhibit TNF-α release from human whole blood with an IC50 of 0.54 μM and from hPBMCs with an IC50 of 2.1 μM in separate studies [3], indicating that AN-2898 exhibits superior functional cellular potency in the sub-micromolar range for this critical inflammatory endpoint.

TNF-α Human PBMC Anti-inflammatory

Broad-Spectrum Cytokine Modulation: Multi-Cytokine Suppression Profile in Immune Cells

AN-2898 demonstrates a broad inhibitory profile across multiple pro-inflammatory cytokines in addition to TNF-α. Specifically, AN-2898 significantly suppresses the production of interleukin-2 (IL-2), interferon-gamma (IFN-γ), interleukin-5 (IL-5), and interleukin-10 (IL-10) from stimulated immune cells . Furthermore, AN-2898 inhibits the release of interleukin-23 (IL-23) from LPS/IFN-γ-stimulated THP-1 cells with an IC50 of 1.0 μM [1]. In contrast, crisaborole (AN-2728) is reported to suppress TNF-α, IL-2, and IFN-γ with IC50 values of 0.54 μM, 0.61 μM, and 0.83 μM respectively in human whole blood assays [2]. AN-2898's ability to concurrently target the IL-23 axis, a key pathogenic driver in psoriasis, represents a pharmacologically distinct feature relative to crisaborole's more restricted cytokine footprint.

Cytokine Panel IL-2 IFN-γ IL-5 IL-10

PDE4 Isoform Selectivity Profile and Cross-Family Specificity

AN-2898 demonstrates potent inhibition across multiple PDE4 subtypes, including PDE4B1, PDE4A1A, and PDE4D2, with an overall PDE4 IC50 of 0.027 μM . Critically, AN-2898 exhibits marked selectivity for PDE4 over other phosphodiesterase families, showing minimal activity against PDE1A, PDE2A, and PDE3A at concentrations up to and exceeding its PDE4 IC50 . This selectivity profile is comparable to, but potentially distinct in quantitative terms from, that of roflumilast (a systemic PDE4 inhibitor with PDE4 IC50 ~0.7 nM and >1000-fold selectivity) [1] and apremilast (PDE4 IC50 ~74 nM) [2]. While roflumilast is more potent enzymatically, its systemic administration route and associated gastrointestinal adverse events differentiate it from AN-2898's topical application paradigm.

PDE4 Isoforms PDE1A PDE2A PDE3A Selectivity

Structural Binding Mechanism: Boron-Mediated Bimetal Coordination in PDE4 Catalytic Site

X-ray crystallographic analysis of the PDE4B catalytic domain in complex with AN-2898 (PDB ID: 3o0j) reveals that the boron atom of the benzoxaborole core directly coordinates with the bimetal center (Zn²⁺ and Mg²⁺) within the active site, occupying a position analogous to the phosphate moiety of the natural substrate cAMP [1][2]. This boron-mediated metal chelation is a defining feature of benzoxaborole PDE4 inhibitors and contrasts with the binding modes of non-boron-containing inhibitors such as roflumilast and apremilast, which rely primarily on hydrogen bonding and hydrophobic interactions with the catalytic pocket [3]. The structural relative AN-2728 (crisaborole) shares this boron-dependent binding mechanism [2], but AN-2898's distinct substitution pattern (dicyanophenoxy moiety) likely contributes to its enhanced enzymatic and cellular potency.

X-ray Crystallography Boron Chemistry Binding Mode

Procurement-Driven Application Scenarios for AN-2898 (CAS 906673-33-4) in Preclinical and Translational Research


Topical Formulation Development for Atopic Dermatitis and Psoriasis

AN-2898's Phase 2a clinical validation in atopic dermatitis, with 71% of treated lesions showing ADSI improvement versus 14% for vehicle, positions it as a benchmark compound for developing and optimizing novel topical PDE4 inhibitor formulations. Researchers engaged in formulation science, drug delivery, or preclinical efficacy modeling should consider AN-2898 as a positive control or lead candidate when evaluating new excipients, penetration enhancers, or sustained-release matrices. Its 18-fold greater enzymatic potency relative to crisaborole suggests that lower concentrations may achieve comparable or superior pharmacodynamic effects in ex vivo human skin models. [1]

Mechanistic Studies of PDE4-Dependent Inflammatory Signaling and Cytokine Networks

The comprehensive cytokine suppression profile of AN-2898—encompassing TNF-α (IC50 = 0.16 μM), IL-2, IFN-γ, IL-5, IL-10, and IL-23 (IC50 = 1.0 μM)—makes it an ideal tool compound for dissecting PDE4-dependent inflammatory cascades in primary human immune cells and cell lines. Unlike crisaborole, which lacks documented IL-23 inhibition, AN-2898 uniquely addresses the Th17/IL-23 axis, a critical pathway in psoriasis pathogenesis. This differentiated cytokine fingerprint supports its use in advanced mechanistic studies, including transcriptomic and proteomic profiling of PDE4-modulated gene networks, as well as in assays evaluating the crosstalk between cAMP signaling and Th17 polarization. [2]

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of Boron-Containing PDE4 Inhibitors

AN-2898 serves as a key reference standard in SAR campaigns aimed at optimizing the benzoxaborole scaffold for improved potency, selectivity, or pharmacokinetic properties. The availability of a high-resolution X-ray co-crystal structure (PDB ID: 3o0j) detailing the boron-mediated bimetal coordination enables structure-guided design of analogs with modified linker geometries or peripheral substituents. Researchers procuring AN-2898 for medicinal chemistry purposes should utilize it as a comparator to benchmark the activity of newly synthesized derivatives in PDE4 enzymatic assays (target IC50 = 0.027 μM) and cellular cytokine release assays (target TNF-α IC50 = 0.16 μM). [3]

Comparative Pharmacology and Biomarker Validation Studies in Inflammatory Skin Disease Models

Given the direct head-to-head clinical data comparing AN-2898 to AN-2728 (crisaborole), AN-2898 is ideally suited for translational research programs that require a differentiated PDE4 inhibitor for comparative pharmacology studies. Its distinct clinical efficacy rate (71% vs 64% lesion improvement for AN-2728), superior enzymatic potency, and broader cytokine inhibition profile provide a rich dataset for validating pharmacodynamic biomarkers and establishing exposure-response relationships in relevant in vivo or ex vivo models of atopic dermatitis and psoriasis. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN-2898

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.